ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate
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Overview
Description
Ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and other biological processes. In
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cancer cell growth and proliferation, making it a potential anti-cancer agent. Additionally, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which contribute to pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate are still being studied. However, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research. Additionally, it has been shown to have a low potential for drug-drug interactions, making it a potentially safe and effective treatment option.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate in lab experiments is its high yield and purity. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate. One potential direction is to explore its potential as a treatment for other types of cancer, such as pancreatic cancer and leukemia. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in pain management. Finally, research is needed to develop more cost-effective synthesis methods for this compound, which may increase its accessibility for researchers.
Synthesis Methods
The synthesis of ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate involves the reaction of cyclohexylamine with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The yield of this reaction is typically high, and the product can be purified using standard chromatography techniques.
Scientific Research Applications
Ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate has been extensively studied for its potential applications in pharmaceutical research. This compound has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications.
properties
IUPAC Name |
ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3/c1-3-5-6-10-13-18-16(19)15(17(20)21-4-2)14-11-8-7-9-12-14/h14-15H,3-13H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCREEVJNKHWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(C1CCCCC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate |
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